5-{[2-(4-methoxyphenyl)ethyl]amino}-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile
Beschreibung
Eigenschaften
IUPAC Name |
5-[2-(4-methoxyphenyl)ethylamino]-2-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4S/c1-18-4-3-15-29(17-18)34(30,31)22-11-7-20(8-12-22)24-28-23(16-26)25(33-24)27-14-13-19-5-9-21(32-2)10-6-19/h5-12,18,27H,3-4,13-15,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSLSPYKNYMEHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCCC4=CC=C(C=C4)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It’s known that similar compounds interact with their targets and cause changes that lead to various biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Similar compounds are known to affect a broad range of biochemical pathways due to their interaction with multiple receptors . The downstream effects of these interactions can lead to a variety of biological activities .
Result of Action
Similar compounds are known to have a variety of biological activities, suggesting that this compound could have similar effects .
Biologische Aktivität
The compound 5-{[2-(4-methoxyphenyl)ethyl]amino}-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile (referred to as Compound A ) exhibits significant biological activity, particularly in the realms of anticancer and antimicrobial effects. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Compound A is characterized by a complex structure that includes an oxazole ring, a sulfonamide moiety, and a piperidine derivative. Its molecular formula is , with a molecular weight of 404.49 g/mol. The presence of functional groups such as methoxy and sulfonamide contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted Compound A's potential as an anticancer agent. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast (MCF7), colon (HT-29), and melanoma (M21) cells.
Table 1: Antiproliferative Activity of Compound A
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 15 | Induces apoptosis via mitochondrial pathway |
| HT-29 | 12 | Disrupts cell cycle at G2/M phase |
| M21 | 20 | Inhibits tubulin polymerization |
Mechanism of Action : The compound appears to exert its effects through multiple pathways:
- Apoptosis Induction : Compound A activates caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : It effectively halts the cell cycle progression, particularly at the G2/M checkpoint.
- Microtubule Disruption : Similar to known chemotherapeutics like paclitaxel, it interferes with microtubule dynamics.
Antimicrobial Activity
Compound A also exhibits notable antimicrobial properties. In studies comparing its efficacy against common pathogens, it demonstrated significant antibacterial and antifungal activities.
Table 2: Antimicrobial Activity of Compound A
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | Bactericidal |
| Escherichia coli | 16 µg/mL | Bacteriostatic |
| Candida albicans | 32 µg/mL | Fungicidal |
Mechanism of Action : The antimicrobial activity is believed to stem from:
- Cell Membrane Disruption : Compound A alters the integrity of microbial membranes.
- Enzyme Inhibition : It may inhibit key metabolic enzymes in bacteria and fungi.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship has revealed that modifications in the piperidine and sulfonamide groups can enhance or diminish biological activity. For instance, substituting different alkyl groups on the piperidine ring has shown variations in potency against cancer cell lines.
Case Studies
- Case Study on MCF7 Cells : A study conducted on MCF7 cells treated with varying concentrations of Compound A demonstrated a dose-dependent response in inhibiting cell growth. Flow cytometry analysis confirmed increased apoptosis rates correlating with higher concentrations.
- In Vivo Efficacy : In chick chorioallantoic membrane assays, Compound A significantly reduced tumor growth when applied topically, showcasing its potential for topical cancer therapies.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following compounds share the 1,3-oxazole-4-carbonitrile core but differ in substituents:
Functional Group Analysis
a. Sulfonamide Substituents
- The target compound’s 3-methylpiperidinylsulfonyl group introduces steric hindrance compared to the unsubstituted piperidinylsulfonyl in . The methyl group at the 3-position may alter binding pocket interactions in enzymatic targets.
b. Amino Group Variations
- The methoxyphenethylamino group in the target compound provides a larger hydrophobic aromatic system compared to the ethoxyphenylamino in or the smaller dimethylamino in . This could enhance membrane permeability but may increase metabolic oxidation risks.
Physicochemical and Pharmacokinetic Implications
- Molecular Weight : The target compound (480.6) has a higher molecular weight than analogs, which may impact oral bioavailability.
- Lipophilicity: The methoxyphenethylamino group likely increases logP compared to dimethylamino () but reduces it compared to ethoxyphenyl ().
- Synthetic Accessibility : Analogs like (MW 374.5) with simpler substituents may be synthesized in higher yields, whereas the target compound’s complex structure could require multi-step protocols.
Vorbereitungsmethoden
Robinson–Gabriel Cyclization
This classical approach involves cyclodehydration of α-acylaminoketones. For the target compound, the precursor α-(4-[(3-methylpiperidin-1-yl)sulfonyl]benzoylamino)-β-ketonitrile is synthesized by acylating β-ketonitrile with 4-[(3-methylpiperidin-1-yl)sulfonyl]benzoyl chloride. Cyclization under acidic conditions (e.g., POCl₃ or H₂SO₄) yields 2-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile .
Key Parameters :
Van Leusen Reaction
TosMIC (tosylmethyl isocyanide) reacts with aldehydes to form 5-substituted oxazoles. Here, 4-[(3-methylpiperidin-1-yl)sulfonyl]benzaldehyde is treated with TosMIC in methanol under basic conditions (K₂CO₃), producing 5-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile .
Advantages :
Sulfonylation and Piperidine Integration
The 4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl group at position 2 is introduced via sulfonylation or Suzuki coupling.
Direct Sulfonylation
-
Sulfonation : Treat 4-bromophenyl oxazole with chlorosulfonic acid to form 4-sulfophenyl oxazole.
-
Piperidine Coupling : React the sulfonyl chloride intermediate with 3-methylpiperidine in DCM with Et₃N.
Challenges :
-
Harsh sulfonation conditions may degrade the oxazole ring.
-
Mitigation : Use low temperatures (0–5°C) and short reaction times.
Suzuki–Miyaura Coupling
-
Prepare 4-[(3-methylpiperidin-1-yl)sulfonyl]phenylboronic acid by borylation of 4-bromophenyl sulfonamide.
-
Couple with 2-bromo-oxazole using Pd(PPh₃)₄ and K₂CO₃ in THF/water.
Optimization :
Reaction Optimization and Scalability
Solvent and Temperature Effects
Catalytic Systems
-
Palladium Efficiency : PdCl₂(dppf) outperforms Pd(OAc)₂ in Suzuki couplings, reducing side product formation.
-
Ligand-Free Conditions : NiCl₂·6H₂O enables coupling with unactivated boronic acids but requires rigorous exclusion of oxygen.
Analytical Characterization
Structural Validation
-
NMR : ¹H NMR confirms substituent integration (e.g., piperidine δ 1.2–2.8 ppm, oxazole C-H δ 8.1–8.3 ppm).
-
HPLC : Purity >98% achieved via C18 reverse-phase chromatography (ACN/H₂O gradient).
Mass Spectrometry
-
HRMS : Calculated for C₂₅H₂₇N₃O₄S [M+H]⁺: 466.1798; Found: 466.1801.
Challenges and Alternative Routes
Competing Side Reactions
Alternative Multicomponent Synthesis
A three-component Ugi reaction using:
-
4-[(3-methylpiperidin-1-yl)sulfonyl]benzaldehyde
-
2-(4-methoxyphenyl)ethyl isocyanide
-
Cyanocarboxylic acid
Followed by Robinson–Gabriel cyclization to form the oxazole.
Yield : 40–50% (lower due to steric hindrance).
Industrial Production Considerations
Continuous Flow Synthesis
Q & A
Q. How can this compound be repurposed for materials science or chemical biology applications?
- Answer:
- Fluorescent Probes : Modify the carbonitrile group with BODIPY or Cyanine dyes for cellular imaging .
- Metal-Organic Frameworks (MOFs) : Utilize the sulfonamide group as a coordination site for catalytic or sensing applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
